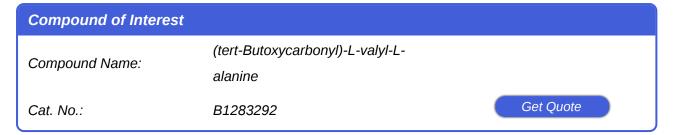


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Technical Guide: (tert-Butoxycarbonyl)-L-valyl-L-alanine (CAS 70396-18-8)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (tert-Butoxycarbonyl)-L-valyl-L-alanine, commonly known as Boc-Val-Ala-OH (CAS: 70396-18-8). This dipeptide derivative is a critical component in the field of bioconjugation, primarily serving as a cleavable linker in the design and development of Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, synthesis methodologies, and its crucial role in the intracellular delivery of therapeutic payloads. A particular focus is placed on the enzymatic cleavage of the Val-Ala motif by lysosomal proteases, a key mechanism for targeted drug release. Experimental protocols for synthesis and enzymatic cleavage assays are provided, alongside quantitative data and visualizations to support researchers in the practical application of this molecule.

Introduction

(tert-Butoxycarbonyl)-L-valyl-L-alanine (Boc-Val-Ala-OH) is a synthetic dipeptide composed of L-valine and L-alanine, with the N-terminus of valine protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in peptide synthesis, preventing unwanted side reactions during the formation of peptide bonds. The primary application of Boc-Val-Ala-OH is in the construction of linkers for Antibody-Drug Conjugates (ADCs).[1][2]



ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker connecting the antibody and the payload is a critical determinant of the ADC's efficacy and safety profile. Boc-Val-Ala-OH is a precursor to the Val-Ala dipeptide linker, which is designed to be stable in systemic circulation but susceptible to cleavage by enzymes present in the lysosomal compartment of target cancer cells.[3][4] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing off-target toxicity.[5]

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Val-Ala-OH is presented in the table below.

Property	Value	Reference(s)	
CAS Number	70396-18-8	[4]	
Molecular Formula	C13H24N2O5	[4]	
Molecular Weight	288.3 g/mol	[4]	
Appearance	White to off-white solid [6]		
Storage Temperature	-20°C [4]		
Melting Point	77-80 °C (for Boc-Val-OH)		

Synthesis of (tert-Butoxycarbonyl)-L-valyl-L-alanine

The synthesis of Boc-Val-Ala-OH is typically achieved through standard peptide coupling techniques, either in solution-phase or by solid-phase peptide synthesis (SPPS). The general principle involves the formation of a peptide bond between N-terminally protected L-valine (Boc-Val-OH) and L-alanine.

Experimental Protocol: Solution-Phase Synthesis

This protocol provides a representative method for the solution-phase synthesis of Boc-Val-Ala-OH.



Materials:

- Boc-L-valine (Boc-Val-OH)
- L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) or other C-terminally protected alanine.
- Coupling reagent, e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
- Base, e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).
- Anhydrous solvents: Dichloromethane (DCM), Dimethylformamide (DMF).
- Reagents for deprotection (if necessary, e.g., LiOH for ester hydrolysis).
- Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization).

Procedure:

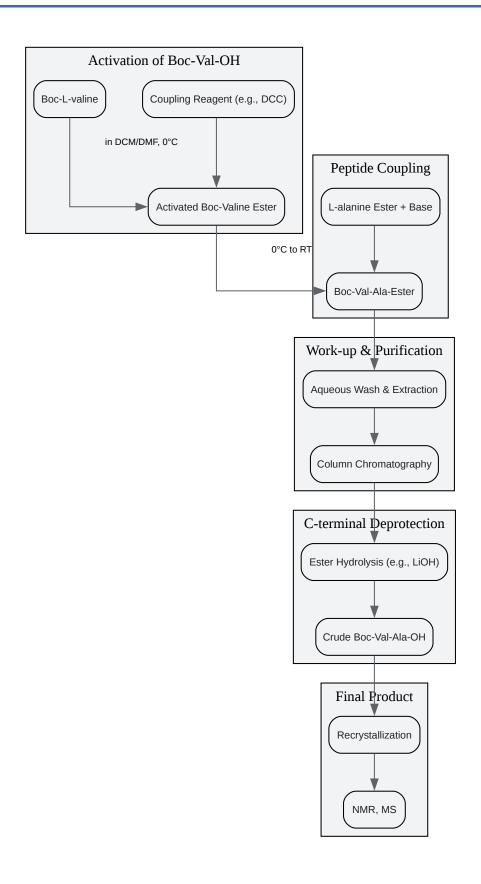
- Activation of Boc-L-valine: Dissolve Boc-L-valine (1 equivalent) in anhydrous DCM or DMF.
 Add the coupling reagent (e.g., DCC, 1.1 equivalents) and, if needed, an activating agent like N-hydroxysuccinimide (NHS) at 0°C. Stir the mixture for 15-30 minutes to form the activated ester.
- Coupling Reaction: In a separate flask, dissolve the C-terminally protected L-alanine (e.g., H-Ala-OMe·HCl, 1 equivalent) in anhydrous DCM or DMF and add a base (e.g., DIPEA, 2.2 equivalents) to neutralize the hydrochloride salt. Cool this solution to 0°C and add the activated Boc-L-valine solution dropwise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours.
 Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).



- Work-up and Purification: Upon completion, filter off any precipitated urea byproduct (if DCC was used). Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
- C-terminal Deprotection (if necessary): If a C-terminal ester was used, it must be hydrolyzed to obtain the carboxylic acid. This can be achieved by treating the protected dipeptide with a base such as lithium hydroxide (LiOH) in a mixture of THF and water. After the reaction, acidify the mixture to pH 2-3 and extract the product with an organic solvent.
- Final Purification and Characterization: The final product, Boc-Val-Ala-OH, can be further purified by recrystallization. The identity and purity of the compound should be confirmed by NMR spectroscopy and mass spectrometry.

Workflow for Solution-Phase Synthesis





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Caption: Workflow for the solution-phase synthesis of Boc-Val-Ala-OH.



Role in Antibody-Drug Conjugates

The Val-Ala dipeptide linker, derived from Boc-Val-Ala-OH, is a key example of a protease-cleavable linker. This class of linkers is designed to be selectively cleaved by proteases that are highly active within the lysosomes of cancer cells, such as cathepsins.[7]

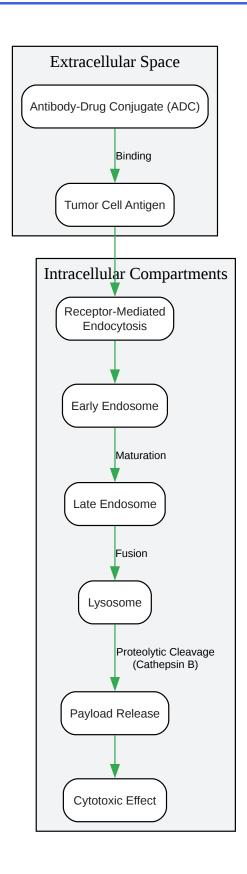
Mechanism of Action: Intracellular Trafficking and Payload Release

The mechanism of action for an ADC utilizing a Val-Ala linker involves a series of steps beginning with the binding of the ADC to its target antigen on the surface of a cancer cell.[8][9]

- Binding and Internalization: The ADC binds to the target antigen, and the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[8][10]
- Endosomal Trafficking: The complex is trafficked through the endosomal pathway, moving from early endosomes to late endosomes.[1][11]
- Lysosomal Fusion: The late endosomes fuse with lysosomes, exposing the ADC to the acidic environment and a high concentration of proteolytic enzymes within the lysosome.[9][11]
- Enzymatic Cleavage: Lysosomal proteases, particularly Cathepsin B, recognize and cleave the peptide bond between valine and alanine.[7][12]
- Payload Release and Action: This cleavage liberates the cytotoxic payload from the antibody.
 The released drug can then diffuse or be transported out of the lysosome into the cytoplasm or nucleus to exert its cell-killing effect.[9][13]

Signaling Pathway of ADC Intracellular Trafficking





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Caption: Intracellular trafficking pathway of an ADC with a cleavable linker.



Quantitative Data

The efficiency of a cleavable linker is determined by its stability in circulation and its susceptibility to cleavage in the target environment. The Val-Ala linker has been shown to possess a favorable balance of these properties.

Parameter	Dipeptide Linker	Observation	Reference(s)
Cleavage Rate	Val-Ala	Cleaved at approximately 50% the rate of the Val-Cit linker by Cathepsin B.	[12]
Hydrophobicity	Val-Ala	Exhibits lower hydrophobicity compared to the Val- Cit linker.	[5][12]
ADC Aggregation	Val-Ala	Allows for higher drug- to-antibody ratios (DAR) with less aggregation compared to Val-Cit linkers.	[5][12]
Plasma Stability	Val-Ala	Highly stable in human plasma.	[12]

Experimental Protocols: Enzymatic Cleavage Assay

This protocol outlines a method to assess the cleavage of a Val-Ala containing substrate by the lysosomal protease Cathepsin B. This assay can be adapted for HPLC or fluorescence-based detection.

HPLC-Based Cleavage Assay

Objective: To quantify the rate of cleavage of a Val-Ala containing substrate by recombinant human Cathepsin B.

Materials:



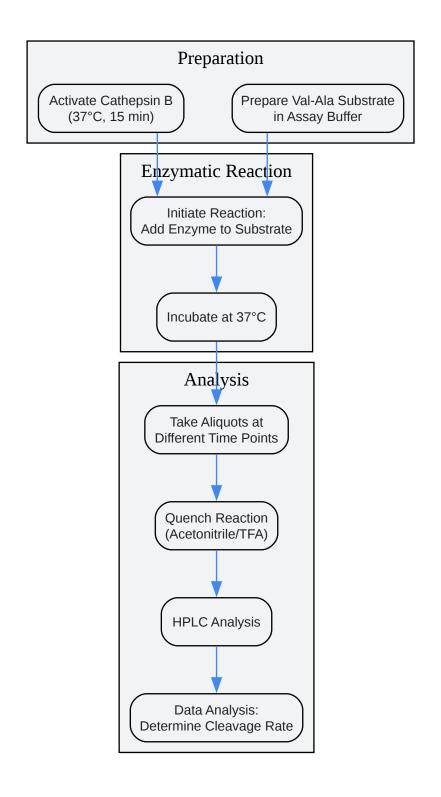
- Val-Ala containing substrate (e.g., a small molecule conjugate or a peptide).
- Recombinant human Cathepsin B.
- Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5.
- Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
- HPLC system with a suitable C18 column and UV detector.

Procedure:

- Enzyme Activation: Prepare a stock solution of Cathepsin B and activate it by incubating in the assay buffer at 37°C for 15 minutes.
- Reaction Setup: In a microcentrifuge tube, add the Val-Ala substrate to the pre-warmed assay buffer to a final concentration in the micromolar range (e.g., 10 μM).
- Initiate Reaction: Start the reaction by adding the activated Cathepsin B to the substrate solution. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).
- Incubation: Incubate the reaction mixture at 37°C.
- Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
- HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the
 decrease in the peak area of the substrate and the increase in the peak area of the cleavage
 product over time.
- Data Analysis: Plot the concentration of the cleaved product versus time to determine the initial reaction velocity. Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations.

Workflow for HPLC-Based Cleavage Assay





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Caption: Workflow for an HPLC-based enzymatic cleavage assay.

Conclusion



(tert-Butoxycarbonyl)-L-valyl-L-alanine is a vital building block in the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates. Its derivative, the Val-Ala dipeptide linker, offers a favorable combination of plasma stability and susceptibility to lysosomal enzymatic cleavage, enabling the targeted release of cytotoxic payloads within cancer cells. The lower hydrophobicity of the Val-Ala linker compared to other dipeptide linkers like Val-Cit provides advantages in terms of ADC formulation and the ability to achieve higher drug loading. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this important molecule and to facilitate its application in the design of next-generation targeted therapies.

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- To cite this document: BenchChem. [Technical Guide: (tert-Butoxycarbonyl)-L-valyl-L-alanine (CAS 70396-18-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283292#tert-butoxycarbonyl-l-valyl-l-alanine-cas-number-70396-18-8]

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